

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylbutanohydrazide

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Compound of Interest

Compound Name: **3-Methylbutanohydrazide**

Cat. No.: **B1361399**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **3-Methylbutanohydrazide**. Due to the limited availability of experimental data for this specific compound, this guide leverages predictive modeling for its physicochemical characteristics and outlines detailed, adaptable protocols for its synthesis and analysis based on established chemical principles. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further investigation into the potential applications of **3-Methylbutanohydrazide** and its derivatives.

Physicochemical Properties

The physicochemical properties of **3-Methylbutanohydrazide** have been predicted using computational models to provide a foundational dataset for research and experimental design. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

Table 1: Predicted Physicochemical Properties of **3-Methylbutanohydrazide**

Property	Predicted Value
IUPAC Name	3-methylbutanehydrazide
CAS Number	24310-18-7[1]
Molecular Formula	C ₅ H ₁₂ N ₂ O
Molecular Weight	116.16 g/mol
Melting Point	Predicted: 65-75 °C
Boiling Point	Predicted: 250-260 °C
Water Solubility	Predicted: High
logP (octanol-water partition coefficient)	Predicted: -0.5 to 0.5
pKa (most acidic)	Predicted: ~14-15 (N-H of hydrazide)
pKa (most basic)	Predicted: ~3-4 (NH ₂ of hydrazide)
SMILES	CC(C)CC(=O)NN

Note: The predicted values are generated from established online chemical property prediction tools and should be confirmed by experimental analysis.

Synthesis Protocols

Two primary, reliable methods for the synthesis of hydrazides are presented below. These can be readily adapted for the preparation of **3-Methylbutanohydrazide**.

From 3-Methylbutanoic Acid

This method involves the direct reaction of a carboxylic acid with hydrazine.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methylbutanoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

- Reagent Addition: Add hydrazine hydrate (1.2 to 2 equivalents) to the flask. For improved yields, a coupling agent like 1,1'-carbonyldiimidazole (CDI) or a carbodiimide (e.g., EDC) with an activator (e.g., HOBt) can be pre-reacted with the carboxylic acid to form an activated intermediate before the addition of hydrazine.[2][3]
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (50-80°C) for a period ranging from a few hours to overnight.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethanol/hexane) to yield pure **3-Methylbutanohydrazide**.[4][5]

From an Ester of 3-Methylbutanoic Acid (e.g., Methyl 3-methylbutanoate)

This is a classic and widely used method for hydrazide synthesis.[2][4]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve methyl 3-methylbutanoate (1 equivalent) in a solvent such as methanol or ethanol.
- Reagent Addition: Add hydrazine hydrate (1.5 to 3 equivalents) to the solution.
- Reaction Conditions: The mixture is typically refluxed for several hours (e.g., 4-24 hours).[4] The reaction progress can be monitored by TLC or GC-MS.
- Work-up and Purification: After the reaction is complete, the solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting solid or oil is then purified by recrystallization from an appropriate solvent to afford the desired **3-Methylbutanohydrazide**.[4]

Analytical Protocols

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis and characterization of **3-Methylbutanohydrazide**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of small molecules.[\[6\]](#)[\[7\]](#)

Methodology:

- Column: A reversed-phase C18 column is generally suitable for a molecule of this polarity.
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a common starting point. A typical gradient might run from 5% B to 95% B over 20-30 minutes.
- Flow Rate: A standard flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 210 nm is appropriate for the amide chromophore.
- Sample Preparation: The sample should be dissolved in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

¹H NMR:

- The proton NMR spectrum is expected to show signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the CH group, and a doublet for the CH₂ group adjacent to the carbonyl).
- The N-H protons of the hydrazide moiety will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR:

- The carbon NMR will show distinct signals for the carbonyl carbon and the carbons of the isobutyl group.

Sample Preparation: The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[\[12\]](#)[\[13\]](#)

Methodology:

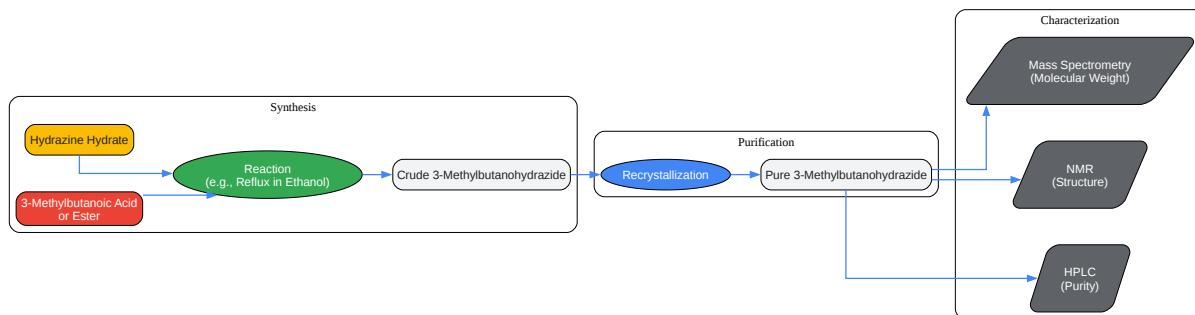
- Ionization Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.
- Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. Adducts with sodium [M+Na]⁺ may also be observed.
- Fragmentation: Tandem MS (MS/MS) can be used to analyze the fragmentation pattern, which would likely involve the loss of NH₃ and cleavage of the C-C and C-N bonds.

Potential Biological Activities and Signaling Pathways

While there is no specific literature on the biological activity of **3-Methylbutanohydrazide**, the hydrazide moiety is a common feature in many biologically active compounds. Hydrazide derivatives have been reported to exhibit a range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[\[2\]](#) This suggests that **3-Methylbutanohydrazide** could be a valuable starting point for the synthesis of novel bioactive molecules.

Visualizations

Workflow for Synthesis and Characterization

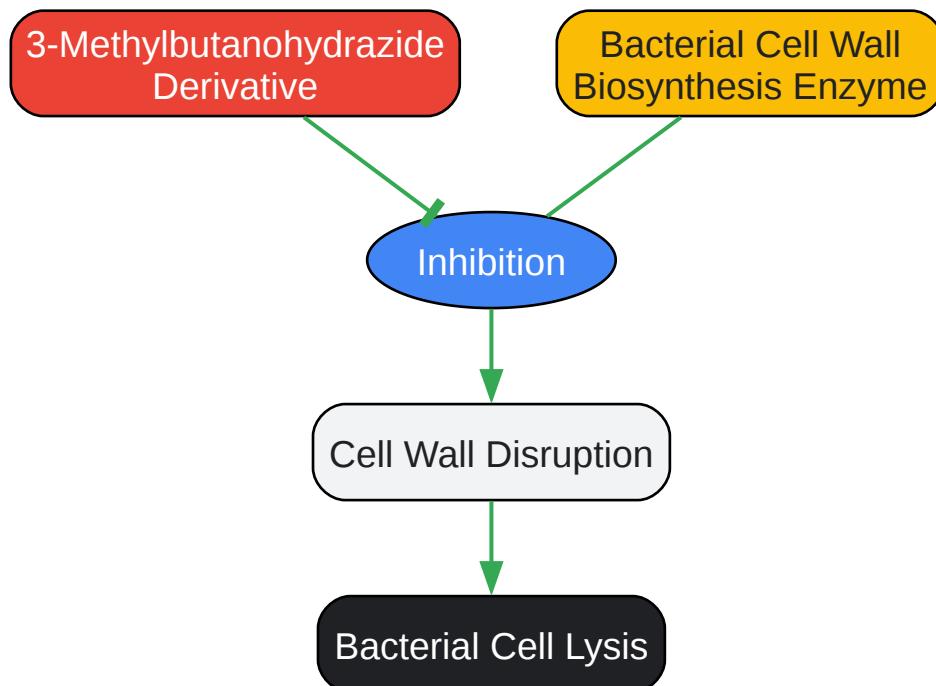


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Caption: Workflow for the synthesis and characterization of **3-Methylbutanohydrazide**.

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway that could be investigated for novel hydrazide-containing compounds, based on their potential antimicrobial properties. This is a speculative model for research purposes only.



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Caption: Hypothetical mechanism of action for a novel hydrazide-based antimicrobial agent.

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